3-Bromo-N-cyclobutyl-5-iodobenzamide
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Overview
Description
3-Bromo-N-cyclobutyl-5-iodobenzamide is an organic compound that features both bromine and iodine substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques such as regioselective Heck cross-coupling reactions . These methods are designed to produce the compound in high yields and purity, suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura and Heck cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Heck Cross-Coupling: Utilizes palladium catalysts and alkenes, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while Heck cross-coupling can yield substituted alkenes .
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to participate in various chemical reactions, primarily through its bromine and iodine substituents. These substituents can undergo electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions, allowing the compound to form new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a benzamide group.
2-Bromo-N-cyclobutyl-5-iodobenzamide: Similar structure but with the bromine substituent in a different position.
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOYMERTSNAQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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